molecular formula C15H20O B164905 CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE CAS No. 133047-84-4

CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE

Cat. No.: B164905
CAS No.: 133047-84-4
M. Wt: 216.32 g/mol
InChI Key: HTOCYRCZQZGTDV-UHFFFAOYSA-N
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Description

CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE is an organic compound with the molecular formula C15H20O. It is a white crystalline solid with a melting point of 70-72°C. This compound is known for its unique structure, which combines a cyclohexyl group with a 3,4-dimethylphenyl group, connected through a methanone (ketone) functional group. It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 3,4-dimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield. The product is then purified through recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE can be compared with other similar compounds, such as:

    Cyclohexyl(4-hydroxyphenyl)methanone: Differing by the presence of a hydroxyl group on the aromatic ring, which can significantly alter its reactivity and biological activity.

    Cyclohexyl(3-hydroxyphenyl)methanone:

    Cyclohexyl(2-hydroxyphenyl)methanone: Another isomer with distinct reactivity due to the position of the hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

cyclohexyl-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOCYRCZQZGTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342677
Record name Cyclohexyl(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133047-84-4
Record name Cyclohexyl(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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